molecular formula C26H20F3N5O2 B2917933 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031596-04-9

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Número de catálogo: B2917933
Número CAS: 1031596-04-9
Peso molecular: 491.474
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H20F3N5O2 and its molecular weight is 491.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (CAS Number: 1031596-04-9) is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structural components, including a quinazoline core fused with a triazole ring and the presence of trifluoromethyl and phenyl substituents, suggest that it may exhibit significant pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H30F3N5O2
Molecular Weight501.5 g/mol
Structural FormulaStructure

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets and its overall efficacy in therapeutic applications.

Research indicates that compounds similar to this compound often act as inhibitors in various biochemical pathways. Specifically, they may target proteins involved in cancer progression, such as polo-like kinase 1 (Plk1), which is crucial in mitotic regulation and is often overexpressed in tumors .

In Vitro Studies

In vitro studies have shown that derivatives of quinazoline and triazole frameworks can inhibit cell proliferation by interfering with specific signaling pathways. For instance:

  • Cell Proliferation Inhibition : Compounds derived from similar scaffolds have demonstrated IC50 values ranging from 1.63 to 1.83 µM against Plk1 .
  • Selectivity : The specificity of these compounds for Plk1 over related kinases (Plk2 and Plk3) suggests a favorable therapeutic window .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assays : These assays measure how well the compound binds to target proteins.
  • Cellular Uptake Studies : These studies assess how effectively the compound enters cells and reaches its target.

Case Study 1: Anticancer Activity

A study exploring the anticancer activity of triazoloquinazolinone-based compounds highlighted their potential as novel therapeutic agents against Plk1-addicted cancers. The study found that modifications to the side chains significantly influenced biological activity, leading to compounds with enhanced efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the quinazoline scaffold could enhance inhibitory activity against cancer cell lines. For example, analogues with longer alkyl chains exhibited improved potency compared to shorter chains .

Propiedades

Número CAS

1031596-04-9

Fórmula molecular

C26H20F3N5O2

Peso molecular

491.474

Nombre IUPAC

5-oxo-N-(3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H20F3N5O2/c27-26(28,29)19-10-4-9-17(14-19)22-23-31-25(36)20-12-11-18(15-21(20)34(23)33-32-22)24(35)30-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,33H,5,8,13H2,(H,30,35)

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.